molecular formula C10H12BrN3 B8808348 6-Bromo-3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8808348
M. Wt: 254.13 g/mol
InChI Key: KGUMGWOVCQAILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C10H12BrN3 and its molecular weight is 254.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

6-bromo-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C10H12BrN3/c1-7(2)5-10-13-12-9-4-3-8(11)6-14(9)10/h3-4,6-7H,5H2,1-2H3

InChI Key

KGUMGWOVCQAILE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C2N1C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-hydrazinopyridine (1.00 g, 5.00 mmol; Frontier) and isovaleryl chloride (5.50 mL, 45.1 mmol) was heated at reflux for about 3 h. The reaction was cooled to ambient temperature then heptane (5 mL) was added and the reaction was stirred for about 15 min. The mixture was filtered, washing with additional heptane, and suspended in water/DCM (1:1, 20 mL) then added 1N NaOH (3.5 mL). This mixture was stirred for about 15 min. The layers were separated and the aqueous layer was extracted with DCM (2×10 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated to give the title compound (0.86 g, 65%): LC/MS (Table 1, Method b) Rt, =1.87 min; MS m/z: 254.0 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
65%

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